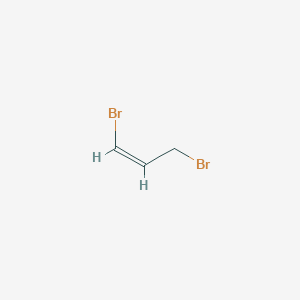
3-Methyltetrahydrothiophen-3-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-methylthiolan-3-amine: is an organic compound with the molecular formula C5H11NS It is a derivative of thiolane, featuring a methyl group and an amine group attached to the third carbon of the thiolane ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-methylthiolan-3-amine can be achieved through several methods. One common approach involves the nucleophilic substitution reaction of a suitable thiolane derivative with an amine source. For example, starting with 3-methylthiolane, the compound can be reacted with ammonia or a primary amine under controlled conditions to introduce the amine group at the desired position.
Industrial Production Methods: Industrial production of 3-methylthiolan-3-amine typically involves large-scale chemical reactors where the reaction conditions, such as temperature, pressure, and catalyst presence, are optimized for maximum yield and purity. The process may also include purification steps like distillation or crystallization to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions: 3-methylthiolan-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.
Substitution: Nucleophilic substitution reactions can replace the amine group with other functional groups, such as halides or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol and amine derivatives.
Substitution: Various substituted thiolane derivatives.
Applications De Recherche Scientifique
3-methylthiolan-3-amine has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of sulfur-containing compounds.
Biology: The compound is studied for its potential biological activity, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals, including fragrances and flavorings.
Mécanisme D'action
The mechanism of action of 3-methylthiolan-3-amine involves its interaction with various molecular targets and pathways. The amine group can participate in hydrogen bonding and nucleophilic reactions, while the sulfur atom can engage in redox reactions. These interactions can influence the compound’s biological activity and chemical reactivity.
Comparaison Avec Des Composés Similaires
N-methylthiolan-3-amine: A closely related compound with a similar structure but different substitution pattern.
Thiolan-3-amine: Lacks the methyl group, resulting in different chemical and biological properties.
3-methylthiolane: The parent compound without the amine group.
Uniqueness: 3-methylthiolan-3-amine is unique due to the presence of both a methyl group and an amine group on the thiolane ring, which imparts distinct chemical reactivity and potential biological activity compared to its analogs.
Propriétés
Formule moléculaire |
C5H11NS |
|---|---|
Poids moléculaire |
117.22 g/mol |
Nom IUPAC |
3-methylthiolan-3-amine |
InChI |
InChI=1S/C5H11NS/c1-5(6)2-3-7-4-5/h2-4,6H2,1H3 |
Clé InChI |
AHUUWCZYEAESGY-UHFFFAOYSA-N |
SMILES canonique |
CC1(CCSC1)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Potassium trifluoro({6-fluorospiro[3.3]heptan-2-yl})boranuide](/img/structure/B13514979.png)




![N-[2-amino-1-(naphthalen-2-yl)ethyl]-3,4-dihydro-1H-2-benzopyran-3-carboxamide hydrochloride](/img/structure/B13515005.png)



![(1R,5S,7r)-7-amino-3-thiabicyclo[3.3.1]nonan-9-one hydrochloride](/img/structure/B13515033.png)



![sodium5-({[(tert-butoxy)carbonyl]amino}methyl)-1H-1,2,4-triazole-3-carboxylate](/img/structure/B13515071.png)
